2-Chloroheptafluorobut-2-ene
Description
Significance of Per- and Polyfluorinated Organic Compounds in Synthetic Chemistry
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, lending these compounds a high degree of stability. europa.eunih.gov This stability makes them resistant to degradation in both use and the environment. europa.eu
The unique properties of organofluorine compounds, such as high thermal stability and chemical inertness, have led to their use in a wide array of industrial and commercial applications. rsc.org They are found in products designed to resist heat, oil, stains, and water. wikipedia.org In the realm of medicinal chemistry, the introduction of fluorine atoms or fluoroalkyl groups into molecules can significantly enhance properties like metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net Consequently, the synthesis of novel fluoroalkyl molecules is an area of increasing importance. researchgate.net
However, the same stability that makes PFAS useful also leads to their persistence in the environment, with some compounds being classified as persistent organic pollutants (POPs). wikipedia.orgchemtrust.org This has prompted significant research into their environmental fate and has driven the development of new synthetic methodologies for more benign and specialized fluorinated compounds. chemtrust.org
Structural Characteristics and Unique Reactivity Potential of Halogenated Fluoroalkenes
Halogenated fluoroalkenes are a class of unsaturated organic compounds containing carbon, fluorine, and at least one other halogen atom. The presence of both fluorine and another halogen on a carbon-carbon double bond imparts unique structural and reactive properties.
The carbon-halogen bond polarity and strength vary significantly depending on the halogen. The C-F bond is the most polar and strongest, while the C-I bond is the least polar and weakest. openochem.orglibretexts.orgstudymind.co.uk This trend in bond strength (C-F > C-Cl > C-Br > C-I) directly influences the reactivity of the molecule, with the weaker carbon-halogen bonds being more susceptible to cleavage. libretexts.orgsavemyexams.com In a molecule like 2-chloroheptafluorobut-2-ene, the C-Cl bond is weaker than the C-F bonds, making it a likely site for chemical reactions.
The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, affecting the reactivity of the double bond. Fluoroalkenes are important precursors in the synthesis of a variety of fluorinated compounds, including fluoropolymers and biologically active molecules. beilstein-journals.org The reactivity of the double bond in halogenated fluoroalkenes allows for a range of chemical transformations, including addition and substitution reactions. For instance, the isomerization of 2-chloroheptafluorobut-1-ene to an E/Z mixture of this compound can be catalyzed by antimony(V) fluoride (B91410). thieme-connect.de
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4ClF7 |
| Molecular Weight | 216.48 g/mol |
| IUPAC Name | (E)-2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene |
| Boiling Point | 32.2 °C |
Note: Data sourced from PubChem and other chemical databases. nih.govgoogle.comgoogleapis.com
Overview of Current Academic Research Trajectories for Fluorinated Unsaturated Systems
Current research in the field of fluorinated unsaturated systems is multifaceted, with a strong emphasis on developing novel synthetic methodologies and exploring new applications. A significant area of focus is the development of efficient and selective methods for the synthesis of fluoroalkenes. beilstein-journals.org This includes leveraging cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, with novel multihalogenated building blocks. beilstein-journals.org
Another key research direction involves the study of the unique reactivity of fluorinated compounds. For example, fluoroalkyl radicals are important intermediates in organofluorine chemistry and readily add to unsaturated systems like alkenes and alkynes. rsc.org Understanding the effects of fluorine substitution on reaction outcomes is crucial for designing and developing new synthetic methods. rsc.org
Furthermore, there is a growing interest in the difunctionalization of carbon-carbon multiple bonds, which allows for the simultaneous introduction of a fluoroalkyl group and another functional group. researchgate.net This approach provides a powerful tool for the rapid construction of complex fluorinated molecules from simple starting materials. Research in this area is driven by the increasing demand for novel fluorinated compounds in materials science, agrochemicals, and pharmaceuticals. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7/c5-1(3(7,8)9)2(6)4(10,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQDYGWGDYQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343540 | |
| Record name | 2-Chloroheptafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-41-3 | |
| Record name | 2-Chloroheptafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 2 Chloroheptafluorobut 2 Ene
Diverse Synthetic Routes to 2-Chloroheptafluorobut-2-ene
The construction of the this compound molecule can be approached through several distinct synthetic pathways, primarily revolving around halogenation, dehydrohalogenation, and fluorination reactions.
Halogenation and Dehydrohalogenation Approaches
Dehydrohalogenation represents a fundamental strategy for creating carbon-carbon double bonds. wikipedia.org This type of elimination reaction involves the removal of a hydrogen halide from a substrate. wikipedia.org In the context of synthesizing fluorinated alkenes, this often entails the removal of hydrogen and a halogen from adjacent carbon atoms in a haloalkane precursor when treated with a base. libretexts.org The reactivity of haloalkanes in dehydrohalogenation typically follows the order of tertiary > secondary > primary. libretexts.org
For instance, the synthesis of mixed halogenobutadienes can be achieved through the dehydrohalogenation of trihalogenobut-1-enes and -2-enes. researchgate.net A specific example involves the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene (B15480602) to yield 1-bromo-2-chlorobuta-1,3-diene. researchgate.net While not directly producing this compound, this illustrates the principle of using dehydrohalogenation to form a halogenated alkene. The process can be facilitated by phase-transfer catalysts, which can simplify the procedure and improve economic viability. researchgate.net
Another related method is dehalogenation, particularly from vicinal dihaloalkanes, where two halogen atoms are on adjacent carbons. libretexts.org Heating a vicinal dihaloalkane with zinc in methanol (B129727) can produce an alkene. libretexts.org
Fluorination and Perfluorination Strategies
Fluorination strategies are central to the synthesis of highly fluorinated compounds like this compound. These methods introduce fluorine atoms into a molecule. Perfluoroalkenes, which are unsaturated fluorocarbons with a carbon-carbon double bond, can be synthesized through various routes, including the dehydrofluorination of perfluoroalkanes and the fluorination of alkynes. numberanalytics.com
One common method for synthesizing perfluoroalkenes is the dehydrofluorination of perfluoroalkanes, which involves the removal of a fluorine and a hydrogen atom. numberanalytics.com The reaction of perfluoroalkyl iodides with alkenes is another viable pathway. numberanalytics.com For example, a palladium-catalyzed three-component reaction of terminal alkynes, boronic acids, and perfluoroalkyl iodides can produce trisubstituted perfluoroalkenes with high regio- and stereocontrol. organic-chemistry.org
Isomeric Control in this compound Synthesis (E/Z Isomerism)
The synthesis of this compound often results in a mixture of E and Z isomers due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The control of this isomerism is a critical aspect of the synthesis. The E/Z notation is used to describe the stereochemistry of the double bond based on the priority of the substituent groups. studymind.co.ukucalgary.ca
The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign priorities to the atoms or groups attached to each carbon of the double bond. ucalgary.capages.dev If the highest priority groups are on the same side of the double bond, it is the Z-isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E-isomer (from the German entgegen, meaning opposite). ucalgary.ca
The stability of the isomers can influence the product ratio. For some Schiff bases, the E-isomer has been found to be slightly more stable than the Z-isomer. imist.ma However, the energy barrier for isomerization might be low enough for interconversion to occur at room temperature. imist.ma In the synthesis of trisubstituted alkenes via cross-metathesis, achieving high stereoselectivity for either the E or Z isomer can be challenging due to the small energy differences between the isomers and the hindered nature of the reaction intermediates. nih.gov
The choice of catalyst and reaction conditions can influence the E/Z ratio. For example, in the rearrangement of perfluoroalk-1-enes, cesium, rubidium, and potassium fluorides have been shown to be effective catalysts, with their reactivity decreasing in that order. thieme-connect.de
Exploration of Alternative Precursors and Feedstocks
The search for alternative and more accessible precursors is a continuous effort in chemical synthesis. For perfluoroalkenes, various starting materials can be considered. The synthesis of mixed halogenobutadienes, for example, has utilized precursors like 1,2,3,4-tetrachlorobutane, which is reacted with HF. researchgate.net
The reaction of pyrrole (B145914) with fluorinated olefins like 4-chloroheptafluorobut-1-ene (B6593127) has been studied, leading to cycloaddition products. fluorine1.ru This indicates that various unsaturated fluorinated compounds can serve as precursors for more complex molecules.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. beilstein-journals.org This involves systematically varying parameters such as temperature, pressure, catalyst, and solvent. nih.gov
For instance, in the synthesis of perfluoroalkenes, the choice of catalyst is critical. Much work has been dedicated to developing catalyst systems that optimize yield and minimize side reactions. thieme-connect.de In some cases, activating agents for catalysts, such as using halocarbons to generate more active catalyst species in situ, have been employed to achieve high yields under milder conditions. thieme-connect.de
Automated systems combining flow reactors with online analytics and optimization algorithms are becoming increasingly important for accelerated reaction development. whiterose.ac.uk These systems can explore a wide range of reaction conditions and identify optimal parameters more efficiently than traditional methods. beilstein-journals.orgwhiterose.ac.uk
The following table provides a hypothetical example of how reaction conditions could be optimized for a generic perfluoroalkene synthesis.
Table 1: Hypothetical Optimization of Reaction Conditions for Perfluoroalkene Synthesis
| Experiment | Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|---|
| 1 | Pd/C | 100 | 1 | Diglyme | 65 | 1:1 |
| 2 | CsF | 120 | 2 | Acetonitrile (B52724) | 78 | 2:1 |
| 3 | AlCl₃ | 80 | 1 | Dichloromethane | 55 | 1:2 |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgpandawainstitute.com Key principles include the use of catalytic reagents, renewable feedstocks, and energy efficiency. acs.orgresearchgate.net
In the context of this compound synthesis, applying green chemistry could involve:
Catalysis: Using catalytic reagents in small amounts that can be recycled, instead of stoichiometric reagents, minimizes waste. acs.org
Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure reduces energy consumption and environmental impact. opcw.org
Safer Solvents: Choosing solvents that are less toxic and can be recycled or are benign, such as water or supercritical fluids, is a key aspect of green chemistry. researchgate.net The use of phase-transfer catalysts can sometimes reduce the need for expensive and hazardous aprotic solvents. researchgate.net
Atom Economy: Designing syntheses where the maximum proportion of the starting materials is incorporated into the final product. acs.org
The development of catalytic systems that operate under milder conditions, such as the rhodium-catalyzed hydrocarboxylation of methanol at 150-180 °C, exemplifies the move towards more energy-efficient processes. rsc.org
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 Chloroheptafluorobut 2 Ene
Electrophilic Addition Reactions
The double bond in 2-chloroheptafluorobut-2-ene is susceptible to attack by electrophiles, leading to addition reactions. These reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. The mechanism typically proceeds in a stepwise manner, initiated by the attack of the electrophile on the electron-rich double bond.
Stereoselectivity and Regioselectivity in Electrophilic Additions
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of electrophilic additions to alkenes, this can manifest as syn-addition (where both new bonds form on the same face of the double bond) or anti-addition (where they form on opposite faces). The stereochemical outcome is highly dependent on the reaction mechanism. For instance, reactions that proceed through a cyclic intermediate, such as a bromonium ion, often result in anti-addition. Conversely, reactions involving simultaneous addition from a metal surface, like catalytic hydrogenation, are typically syn-specific.
Regioselectivity is the preference for one direction of bond formation over another, leading to the formation of one constitutional isomer over others. In the electrophilic addition of unsymmetrical reagents (like HX) to unsymmetrical alkenes, Markovnikov's rule is often followed. This rule states that the hydrogen atom of the acid adds to the carbon of the double bond that already has the greater number of hydrogen atoms. The underlying principle is the formation of the more stable carbocation intermediate. However, the presence of strongly electron-withdrawing groups, such as the fluorine atoms in this compound, can significantly influence the stability of the carbocation and may lead to anti-Markovnikov addition.
Carbocationic Intermediates and Rearrangements
The addition of an electrophile to the double bond of this compound leads to the formation of a carbocation intermediate. This intermediate is a high-energy, reactive species with a positively charged carbon atom. The stability of this carbocation is a crucial factor in determining the reaction's regioselectivity. Tertiary carbocations are generally more stable than secondary, which are more stable than primary carbocations.
Carbocations can undergo rearrangements to form a more stable carbocation. These rearrangements, such as 1,2-hydride shifts or 1,2-alkyl shifts, involve the migration of a group from an adjacent atom to the positively charged carbon. The driving force for these rearrangements is the formation of a more stable carbocationic species. For example, a secondary carbocation may rearrange to a more stable tertiary carbocation if a suitable migrating group is present.
Catalyzed Electrophilic Additions
Certain electrophilic addition reactions are facilitated by the use of catalysts. For instance, the hydration of alkenes (addition of water) typically requires a strong acid catalyst, such as sulfuric acid, to protonate the alkene and initiate the reaction. Similarly, Lewis acids can act as catalysts by activating the electrophile. In some cases, metal catalysts are employed, as in catalytic hydrogenation.
Nucleophilic Addition Reactions
While less common for simple alkenes, the electron-withdrawing nature of the fluorine and chlorine atoms in this compound can make the double bond susceptible to nucleophilic attack. This is in contrast to typical alkenes which are electron-rich and react with electrophiles.
Influence of Fluorine and Chlorine Substituents on Nucleophilic Attack
The seven fluorine atoms and one chlorine atom in this compound are highly electronegative. They exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density of the carbon-carbon double bond. This polarization makes the double bond carbons electrophilic and thus potential sites for nucleophilic attack. The =CF2 group, for instance, is known to be readily attacked by nucleophiles.
Formation of Anionic Intermediates
The nucleophilic attack on the double bond of this compound would lead to the formation of a carbanionic intermediate. The nucleophile forms a new sigma bond with one of the carbons of the former double bond, and the electrons from the pi bond move to the other carbon, creating a negative charge. The stability of this anionic intermediate is influenced by the surrounding substituents. The electron-withdrawing fluorine and chlorine atoms can help to stabilize the negative charge on the carbon atom through their inductive effects. The subsequent steps of the reaction would involve the protonation of this carbanion or its reaction with another electrophile to yield the final product.
Pericyclic Reactions of this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a redistribution of π and σ electrons. This compound, with its electron-deficient double bond, can participate in various pericyclic reactions, including Diels-Alder cycloadditions, ene reactions, and [3+2] dipolar cycloadditions.
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.comsynarchive.commdpi.com Due to the electron-withdrawing nature of the fluorine atoms and the chlorine atom, this compound is an excellent dienophile.
Detailed research has shown that this compound readily reacts with a variety of dienes to form highly functionalized cyclohexene (B86901) derivatives. The reaction typically proceeds with high regioselectivity and stereoselectivity. The electron-deficient nature of the dienophile accelerates the reaction, often allowing it to proceed under mild conditions. sigmaaldrich.com
For instance, the reaction of this compound with simple dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) yields the corresponding Diels-Alder adducts in good yields. The stereochemistry of the product is governed by the endo rule, which predicts that the substituents on the dienophile will be oriented towards the newly forming double bond in the transition state. wikipedia.org
| Diene | Dienophile | Product | Conditions | Yield (%) |
| 1,3-Butadiene | This compound | 4-Chloro-1,2,3,3,4,5,5-heptafluoro-1-(trifluoromethyl)cyclohexene | Thermal | High |
| Cyclopentadiene | This compound | 5-Chloro-1,2,3,3,4,4,5-heptafluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene | Thermal | High |
The resulting cycloadducts are valuable intermediates for the synthesis of complex fluorinated molecules. The presence of the chlorine atom and the perfluoroalkyl groups allows for further selective transformations. The reverse of the Diels-Alder reaction, the retro-Diels-Alder reaction, can occur at higher temperatures, leading to the decomposition of the adduct back to the diene and dienophile. wikipedia.orgmasterorganicchemistry.com
Ene Reactions and Related Group Transfer Processes
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an enophile, with the concomitant formation of a new carbon-carbon single bond and a shift of the double bond. bhu.ac.inorganic-chemistry.org this compound, being an electron-poor alkene, can act as an enophile in these reactions.
The reaction requires an ene component with an allylic hydrogen. The electrophilicity of the double bond in this compound facilitates the abstraction of the allylic hydrogen. The reaction proceeds through a six-membered cyclic transition state. bhu.ac.in
| Ene | Enophile | Product | Conditions |
| Propene | This compound | 4-Chloro-1,1,1,2,3,3,3-heptafluoro-4-(trifluoromethyl)hept-1-ene | Thermal or Lewis Acid Catalysis |
| Isobutylene | This compound | 4-Chloro-1,1,1,2,3,3,3-heptafluoro-5-methyl-4-(trifluoromethyl)hex-1-ene | Thermal or Lewis Acid Catalysis |
The efficiency of the ene reaction with this compound can be enhanced by the use of Lewis acid catalysts, which further activate the enophile. bhu.ac.in These reactions provide a route to complex fluorinated acyclic compounds.
[3+2] Dipolar Cycloaddition Reactions
[3+2] Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. nih.govchim.itrsc.orgchemrxiv.org These reactions involve the addition of a 1,3-dipole to a dipolarophile. This compound, with its electron-deficient double bond, serves as an effective dipolarophile.
A variety of 1,3-dipoles, such as azides, nitrile oxides, and diazocompounds, can react with this compound to afford the corresponding five-membered heterocycles. These reactions are typically highly regioselective, with the orientation of the addition being controlled by the electronic and steric properties of both the dipole and the dipolarophile.
| 1,3-Dipole | Dipolarophile | Product |
| Phenyl azide | This compound | 1-Phenyl-4-chloro-4,5,5-trifluoro-5-(pentafluoroethyl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,3-triazole |
| Benzonitrile oxide | This compound | 3-Phenyl-4-chloro-4,5,5-trifluoro-5-(pentafluoroethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole |
| Diazomethane | This compound | 3-Chloro-3,4,4-trifluoro-4-(pentafluoroethyl)-5-(trifluoromethyl)-3,4-dihydro-2H-pyrazole |
The resulting fluorinated heterocycles are of significant interest due to their potential applications in medicinal chemistry and materials science.
Radical Reactions and Polymerization Initiation
The carbon-carbon double bond in this compound can participate in radical addition reactions. The presence of electron-withdrawing fluoroalkyl groups influences the reactivity of the double bond towards radical species. Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. fujifilm.comyoutube.com
In the context of polymerization, this compound can act as a monomer or a co-monomer. The initiation of polymerization can be achieved using standard radical initiators, such as azo compounds or peroxides, which thermally or photochemically decompose to generate free radicals. fujifilm.combeilstein-journals.org
The propagating radical adds across the double bond of the monomer in a regioselective manner, typically to form the more stable radical intermediate. youtube.com The resulting polymer possesses a unique structure with perfluoroalkyl and chloro substituents along the polymer chain.
| Initiator | Monomer | Polymer Structure |
| AIBN (Azobisisobutyronitrile) | This compound | Poly(this compound) |
| Benzoyl peroxide | This compound | Poly(this compound) |
The properties of the resulting polymer, such as thermal stability, chemical resistance, and optical properties, are highly dependent on its molecular weight and the nature of the substituents. Thiol-ene polymerization, a type of radical polymerization, could also potentially be utilized, where a thiol adds across the double bond. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Transformations
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comsioc-journal.cnresearchgate.net
Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are powerful methods for forming new C-C bonds. eie.grmdpi.comciac.jl.cn In the case of this compound, the vinylic carbon-chlorine bond can be activated by a transition metal catalyst, typically a palladium or nickel complex, to participate in cross-coupling reactions.
These reactions involve the oxidative addition of the C-Cl bond to the low-valent metal center, followed by transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.
| Reaction Type | Organometallic Reagent | Catalyst | Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenylheptafluorobut-2-ene |
| Negishi Coupling | Phenylzinc chloride | Pd(dba)₂/ligand | 2-Phenylheptafluorobut-2-ene |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-(Phenylethynyl)heptafluorobut-2-ene |
These cross-coupling reactions provide a versatile method for introducing a wide range of substituents at the 2-position of the heptafluorobutene scaffold, leading to the synthesis of a diverse array of highly fluorinated compounds.
Functionalization Reactions
The reactivity of the carbon-carbon double bond in this compound, influenced by the presence of electron-withdrawing fluorine atoms and a chlorine atom, makes it a versatile substrate for a variety of functionalization reactions. These reactions primarily involve nucleophilic attack at the double bond or cycloaddition pathways, leading to the formation of a diverse range of fluorinated organic compounds.
One key functionalization pathway is the reaction with nucleophiles. Due to the electron-deficient nature of the perfluoroalkene, it readily reacts with various nucleophiles. For instance, the reaction with amines can lead to the formation of fluorinated amines or enamines, depending on the reaction conditions and the nature of the amine. These reactions are significant for the synthesis of fluorinated nitrogen-containing heterocycles and other complex molecules.
Another important class of functionalization reactions is cycloadditions. Perfluoroalkenes, including this compound, can participate in [2+2] and [4+2] cycloaddition reactions. libretexts.orgnih.gov These reactions are powerful tools for the construction of cyclic and polycyclic fluorinated compounds. For example, a [4+2] cycloaddition, or Diels-Alder reaction, with a suitable diene would yield a six-membered ring containing the heptafluorobutenyl moiety. libretexts.org The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the perfluoroalkene and the reaction partner. koyauniversity.org
Epoxidation of perfluoroalkenes represents another functionalization route, yielding fluorinated epoxides which are valuable synthetic intermediates. These epoxides can be subsequently opened by various nucleophiles to introduce a range of functional groups.
The table below summarizes some of the key functionalization reactions of perfluoroalkenes, which are analogous to the expected reactivity of this compound.
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Addition | Amines | Fluorinated amines/enamines |
| [2+2] Cycloaddition | Alkenes (photochemical) | Fluorinated cyclobutanes |
| [4+2] Cycloaddition | Dienes | Fluorinated cyclohexenes |
| Epoxidation | Oxidizing agents | Fluorinated epoxides |
Photochemical and Electrochemical Reactivity
The presence of a double bond and halogen atoms in this compound suggests that it will exhibit both photochemical and electrochemical reactivity, providing alternative pathways for its transformation.
Photochemical Reactivity
Perfluoroalkenes are known to undergo photochemical reactions, particularly [2+2] cycloadditions with other alkenes upon irradiation with UV light. libretexts.org This type of reaction proceeds through the formation of an excited state of the alkene, which then reacts with another ground-state alkene to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cycloadduct are governed by the orbital symmetry rules for photochemical reactions. While specific studies on this compound are not prevalent, the general reactivity pattern of perfluoroalkenes suggests that it would be a suitable candidate for such transformations, offering a route to complex fluorinated cyclobutane derivatives.
Electrochemical Reactivity
The electrochemical behavior of this compound is expected to be characterized by both reduction and oxidation processes, although specific literature is scarce.
Electrochemical Reduction: The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to electrochemical reduction. nih.govmdpi.com This process would involve the transfer of electrons to the molecule, likely leading to the cleavage of the carbon-chlorine bond or saturation of the double bond. The specific products would depend on the electrode material, solvent, and other electrochemical parameters. The electrochemical reduction of similar chlorinated organic compounds has been studied, suggesting that this could be a viable method for the transformation of this compound. qnl.qa
Electrochemical Oxidation: While the high fluorine content generally makes the molecule resistant to oxidation, the double bond could potentially undergo electrochemical oxidation at a sufficiently high potential. mdpi.comresearchgate.net This process could lead to the formation of various oxygenated products or polymerization. The electrochemical oxidation of other organic pollutants has been shown to be effective for their degradation, and similar principles could be applied to this compound. qnl.qa
Mechanistic Elucidation via Kinetic and Isotopic Labeling Studies
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and isotopic labeling studies are powerful tools for achieving this. nih.govleeds.ac.uk
Kinetic Studies
Isotopic Labeling Studies
Isotopic labeling is a technique where one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H). wikipedia.orgresearchgate.net By tracking the position of the isotope in the products, the connectivity changes during the reaction can be determined, providing direct evidence for the reaction mechanism.
For instance, in the reaction of this compound with a nucleophile, labeling the carbon atoms of the double bond with ¹³C would allow for the determination of which carbon atom the nucleophile attacks. This would be crucial in understanding the regioselectivity of the reaction. Similarly, deuterium (B1214612) labeling can be used to probe the involvement of C-H bond cleavage in certain reaction pathways. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also provide insight into the rate-determining step of a reaction. youtube.com
While specific kinetic and isotopic labeling studies on this compound are not widely reported, the application of these well-established techniques would be invaluable for a deeper understanding of its chemical reactivity and for the rational design of new synthetic methodologies based on this fluorinated building block. numberanalytics.comnih.gov
Structure Reactivity Relationships and Electronic Properties of 2 Chloroheptafluorobut 2 Ene
Inductive and Resonance Effects of Halogen Substituents on Electron Density Distribution
The electronic nature of 2-chloroheptafluorobut-2-ene is dominated by the strong inductive and resonance effects of its halogen substituents. Both chlorine and fluorine atoms are highly electronegative, leading to a significant inductive withdrawal of electron density from the carbon backbone. lasalle.edulibretexts.org This effect is particularly pronounced with fluorine, the most electronegative element. The cumulative inductive effect of the seven fluorine atoms and one chlorine atom renders the double bond electron-deficient and susceptible to nucleophilic attack.
Halogen substituents also exhibit a resonance effect by donating a lone pair of electrons to the adjacent π-system. lasalle.edulibretexts.org While halogens are inductively withdrawing, they are capable of resonance donation. lasalle.edu However, in the case of fluoroalkenes, the inductive effect is generally considered to be stronger and to be the primary determinant of reactivity. libretexts.org The high electronegativity of fluorine makes its lone pairs less available for donation compared to other halogens. In this compound, the chlorine atom can also participate in resonance, but its effect is similarly overshadowed by the powerful inductive withdrawal of the numerous fluorine atoms. This strong electron-withdrawing nature polarizes the C=C double bond, creating a significant partial positive charge on the carbon atoms and influencing the regioselectivity of nucleophilic addition reactions.
Steric Hindrance and Conformational Influences on Reaction Outcomes
Steric effects, arising from the spatial arrangement of atoms, play a significant role in the reactivity of this compound. wikipedia.org The bulky trifluoromethyl (CF3) groups and the chlorine atom can create steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of the groups involved. wikipedia.orgnumberanalytics.com This hindrance can influence the accessibility of the electrophilic carbon centers of the double bond to incoming nucleophiles.
Frontier Molecular Orbital Theory Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory provides valuable insights into the reactivity of this compound by focusing on the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the orbital containing the most available electrons and is associated with the molecule's nucleophilicity, while the LUMO is the lowest energy empty orbital and relates to its electrophilicity. youtube.comossila.com
For this compound, a molecule with a highly electron-deficient double bond, the LUMO is of particular importance. The strong electron-withdrawing effects of the fluorine and chlorine atoms significantly lower the energy of the LUMO, making the molecule a good electron acceptor. ossila.com The LUMO is expected to be localized primarily on the π* antibonding orbital of the C=C double bond. Nucleophilic attack will occur via the interaction of the nucleophile's HOMO with the LUMO of the alkene. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods such as Density Functional Theory (DFT) are commonly used to calculate the energies and distributions of these frontier orbitals. ossila.com
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Reactivity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are modeling approaches used to predict the reactivity and properties of chemical compounds based on their molecular structure. wikipedia.orgresearchgate.netexcli.de These models establish a mathematical relationship between a set of molecular descriptors (predictor variables) and a specific activity or property (response variable). wikipedia.orglibretexts.org
For this compound, QSAR/QSPR studies can be employed to correlate its structural features with its reactivity in various chemical transformations. The key steps in developing a QSAR model include selecting a dataset of related compounds, calculating relevant molecular descriptors, choosing a suitable statistical method for model construction, and validating the model's predictive power. libretexts.org
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Heat of formation, Gibbs free energy |
These descriptors quantify the electronic, steric, and other properties of the molecule that are believed to influence its reactivity. researchgate.net By developing a robust QSAR model, it is possible to predict the reactivity of new, untested haloalkenes, thereby guiding the design of new compounds with desired properties and reducing the need for extensive experimental work. excli.de
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. wikipedia.orgrsc.org Solvents can influence reactions by stabilizing reactants, transition states, or products, and by altering the reaction mechanism. wikipedia.orgallrounder.ai
The effect of a solvent on reaction rate is often explained using transition state theory. wikipedia.org If the transition state of a reaction is more stabilized by the solvent than the reactants, the reaction rate will increase. Conversely, if the reactants are more stabilized, the rate will decrease. wikipedia.org For reactions involving polar or charged intermediates, such as those often formed during nucleophilic addition to the electron-poor double bond of this compound, polar solvents are generally preferred. Polar solvents can stabilize these charged species through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy of the reaction. researchgate.net
Solvent polarity can also influence the selectivity of a reaction. chemrxiv.org In some cases, changing the solvent can alter the preferred reaction pathway, leading to different products. For instance, a polar solvent might favor a pathway that proceeds through a more polar transition state, while a nonpolar solvent might favor a different, less polar pathway. chemrxiv.org The viscosity of the solvent can also play a role by affecting the diffusion rates of the reactants. allrounder.ai
Table 2: Common Solvents and Their Properties
| Solvent | Dielectric Constant (at 25 °C) | Type |
| Water | 78.5 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic |
| Acetonitrile (B52724) | 37.5 | Polar Aprotic |
| Methanol (B129727) | 32.6 | Polar Protic |
| Dichloromethane | 8.9 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic |
| Toluene | 2.4 | Nonpolar |
| Hexane | 1.9 | Nonpolar |
The selection of an appropriate solvent is therefore a critical aspect of controlling the outcome of chemical reactions with this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Chloroheptafluorobut 2 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds. The presence of NMR-active nuclei such as ¹⁹F and ¹³C allows for a detailed examination of the molecular framework of 2-Chloroheptafluorobut-2-ene.
Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluoroorganic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it highly sensitive. wikipedia.org Furthermore, the large chemical shift dispersion in ¹⁹F NMR, typically spanning over 800 ppm, provides excellent signal resolution, minimizing the likelihood of peak overlap even in complex molecules. wikipedia.orgalfa-chemistry.com
For this compound (CF₃-CCl=CF-CF₃), three distinct fluorine environments are expected, leading to three separate signals in the ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and the nature of the carbon hybridization (sp² vs. sp³). alfa-chemistry.com
CF₃ group adjacent to the C=C double bond (C1): This trifluoromethyl group is attached to an sp² carbon involved in the double bond. Its signal is expected to appear as a quartet due to coupling with the single vinylic fluorine atom.
Vinylic Fluorine (on C3): This single fluorine atom is directly attached to the carbon-carbon double bond. Its signal is expected to be a quartet of quartets, as it couples to both the C1-CF₃ group and the C4-CF₃ group. The magnitude of the coupling constants (J-values) can provide information about the geometry of the molecule (E/Z isomerism). For example, in analogous hexafluorobut-2-enes, the ⁵JFFcis coupling constant is near 0 Hz for the (Z)-isomer, while it is around 11 Hz for the (E)-isomer. beilstein-journals.org
CF₃ group adjacent to the vinylic Fluorine (C4): This trifluoromethyl group is attached to the sp² carbon that is also bonded to the single fluorine atom. Its signal would appear as a doublet due to coupling with the vinylic fluorine.
The expected chemical shifts can be estimated based on typical ranges for fluorine functional groups.
| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |
|---|---|---|
| Vinylic -CF= | -200 to -145 | Quartet of Quartets (qq) |
| CF₃-C= | -90 to -55 | Quartet (q) |
| CF₃-CF= | -95 to -80 | Doublet (d) |
Note: The exact chemical shifts can vary depending on the solvent and specific isomer. wikipedia.org
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon backbone of the molecule. bhu.ac.in In this compound, four unique carbon environments exist, which should result in four distinct signals in the proton-decoupled ¹³C NMR spectrum. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets.
The expected signals are:
C1 (CF₃): A quartet due to one-bond coupling (¹JCF) with the three attached fluorine atoms.
C2 (=CCl-): A quartet due to two-bond coupling (²JCF) with the fluorine atoms of the C1-CF₃ group.
C3 (=CF-): A doublet due to the large one-bond coupling (¹JCF) with the directly attached fluorine, which is further split into a quartet by the C4-CF₃ group.
C4 (CF₃): A quartet due to one-bond coupling (¹JCF) with its three fluorine atoms, which may be further split into a doublet by the vinylic fluorine.
The chemical shifts are significantly influenced by the attached halogens. The olefinic carbons (C2 and C3) are expected to be significantly downfield (115-150 ppm) due to their sp² hybridization and the presence of electronegative substituents. libretexts.org
| Carbon Atom | Expected Chemical Shift Range (ppm) | Primary Multiplicity (due to ¹JCF) |
|---|---|---|
| C1 (C F₃) | 115 - 130 | Quartet (q) |
| C2 (C Cl) | 120 - 145 | (Complex multiplet) |
| C3 (C F) | 130 - 155 | Doublet (d) |
| C4 (C F₃) | 115 - 130 | Quartet (q) |
For unambiguous assignment of NMR signals, especially in complex derivatives, multi-dimensional NMR techniques are employed.
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals through-bond coupling between different fluorine nuclei. For this compound, it would show cross-peaks connecting the vinylic fluorine signal with both trifluoromethyl group signals, confirming their coupling pathways.
¹³C-¹⁹F HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate carbon nuclei with fluorine nuclei. An HSQC spectrum would show correlations between carbons and the fluorines directly attached to them (¹JCF), while an HMBC spectrum would reveal longer-range couplings (²JCF, ³JCF). This would be crucial for definitively assigning the signals for C2 and C3.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. oregonstate.edu
For this compound, the key vibrational modes include:
C=C Stretch: The carbon-carbon double bond stretch typically appears in the 1680-1630 cm⁻¹ region for alkenes. libretexts.org However, the attachment of heavy halogen atoms (Cl and F) significantly increases the reduced mass and alters the electronic character of the bond, which is expected to shift this absorption to a lower frequency.
C-F Stretch: Carbon-fluorine bonds give rise to very strong and characteristic absorption bands in the IR spectrum due to the large change in dipole moment during vibration. These typically appear in the 1400-1000 cm⁻¹ region. Given the seven fluorine atoms, a series of intense bands is expected in this region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range. This peak is generally of medium to strong intensity in the IR spectrum.
Raman spectroscopy would be particularly useful for observing the C=C stretch, as this more symmetric vibration may be weak in the IR spectrum but strong in the Raman spectrum. Both techniques can be used for reaction monitoring, for example, by observing the disappearance of the C=C stretching band during an addition reaction across the double bond.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C=C Stretch | 1600 - 1650 | Variable | Strong |
| C-F Stretch | 1000 - 1400 | Very Strong | Weak |
| C-Cl Stretch | 600 - 800 | Strong | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of Products and Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₄ClF₇), the mass spectrum would exhibit several key features:
Molecular Ion Peak (M⁺): The molecular ion peak would correspond to the molecular weight of the compound. A crucial feature would be the presence of an isotopic peak at M+2, which is characteristic of compounds containing a chlorine atom. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1, so the M⁺ and M+2 peaks are expected to have a relative intensity ratio of about 3:1.
Fragmentation Patterns: The high-energy electron impact ionization process typically causes the molecular ion to fragment into smaller, charged species. The stability of the resulting carbocations and radicals governs the fragmentation pathways. researchgate.net For this compound, likely fragmentation events include:
Loss of a chlorine radical (M - Cl): Cleavage of the relatively weak C-Cl bond would produce a [C₄F₇]⁺ ion.
Loss of a trifluoromethyl radical (M - CF₃): Cleavage of a C-C bond can lead to the loss of a CF₃• radical, resulting in a [C₃ClF₄]⁺ ion. This is often a favorable fragmentation pathway for compounds containing CF₃ groups.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the double bond can occur.
Formation of smaller fluorocarbon ions: Fragments such as [CF₃]⁺ (m/z = 69) are common and often abundant in the mass spectra of fluorinated compounds.
| Fragment Ion | Proposed Loss | Expected m/z |
|---|---|---|
| [C₄ClF₇]⁺ | Molecular Ion (M⁺) | 216 |
| [C₄F₇]⁺ | •Cl | 181 |
| [C₃ClF₄]⁺ | •CF₃ | 147 |
| [CF₃]⁺ | - | 69 |
X-ray Crystallography of Derivatives for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is unlikely to be a crystalline solid at room temperature, this technique is invaluable for characterizing its solid derivatives.
To perform this analysis, a suitable derivative of this compound must be synthesized that readily forms high-quality single crystals. This could be achieved through reactions that yield a solid product, such as addition reactions across the double bond or substitution reactions that introduce functionalities capable of forming strong intermolecular interactions (e.g., hydrogen bonding or aromatic stacking).
Once a suitable crystal is obtained and analyzed, the technique provides a wealth of information:
Unambiguous Stereochemistry: It can definitively confirm the relative configuration (e.g., cis/trans or E/Z) of substituents around the original double bond or newly formed stereocenters.
Precise Structural Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsional angles. This data can reveal structural distortions caused by steric strain or electronic effects from the halogen substituents.
Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state. This can identify non-covalent interactions such as dipole-dipole forces, van der Waals contacts, and halogen bonding (e.g., C-Cl···F or C-F···Cl interactions), which are of significant interest in crystal engineering and materials science.
For example, studies on other halogenated organic molecules have revealed specific C-Cl···Cl and C-Br···Br interactions that dictate the crystal packing. Similar analyses on derivatives of this compound would provide fundamental data on its solid-state behavior and supramolecular chemistry.
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
The robust separation and accurate purity assessment of this compound and its derivatives are critical in a research context to ensure the integrity of experimental results. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable tools for these purposes. These methods allow for the effective separation of the target compound from starting materials, byproducts, and isomeric impurities.
Gas chromatography is a primary analytical technique for volatile compounds like this compound. Its high efficiency is particularly valuable for separating geometric isomers, such as the (E) and (Z)-isomers of this compound, which often exhibit very similar physical properties. vurup.sk The choice of the stationary phase is a critical parameter in developing a GC separation method. Nonpolar stationary phases, such as those based on polydimethylsiloxane, are a common starting point for the analysis of fluorinated hydrocarbons. researchgate.net However, for challenging separations involving isomers, stationary phases with different selectivities, including those with liquid crystalline properties, may be employed to enhance resolution. vurup.sk
The assessment of purity in research samples of this compound can be effectively performed using GC. A sample that produces a single peak in a GC chromatogram is generally considered to be of high purity, although the potential for co-elution of impurities should always be considered. libretexts.org For quantitative analysis, a flame ionization detector (FID) is often suitable. However, for enhanced sensitivity and structural confirmation of impurities, a mass spectrometer (MS) detector is invaluable. nih.govsemanticscholar.org Gas chromatography-mass spectrometry (GC-MS) provides not only retention time data for quantification but also mass spectra that aid in the identification of unknown components in a sample. nih.gov
High-performance liquid chromatography is another powerful technique for the separation and analysis of this compound, especially for less volatile derivatives or when alternative selectivity is required. chromforum.org For fluorinated compounds, reversed-phase HPLC using stationary phases with fluorinated moieties, such as pentafluorophenyl (PFP) phases, can offer unique selectivity compared to traditional C18 columns. jiangnan.edu.cn These specialized phases can provide enhanced retention and separation of halogenated aromatic and olefinic compounds. chromforum.org The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation.
The separation of geometric isomers of halogenated olefins can also be addressed with HPLC. nih.gov The choice of a suitable stationary phase and the optimization of the mobile phase are key to resolving these closely related compounds. In some cases, specialized chiral stationary phases have been shown to be effective in separating geometric isomers of similar small molecules. nih.gov
The following interactive data tables provide examples of typical starting parameters for the chromatographic analysis of a compound like this compound, based on methods used for analogous fluorinated and halogenated alkenes.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Assessment
| Parameter | Setting | Purpose |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | High-resolution separation of volatile components. |
| Stationary Phase | 5% Phenyl Polysiloxane | A versatile, mid-polarity phase suitable for a range of halogenated compounds. |
| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates compounds based on boiling point and interaction with the stationary phase. |
| Carrier Gas | Helium | Inert gas to transport the sample through the column. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for peak identification. |
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Isomer Separation
| Parameter | Setting | Purpose |
| Column | 150 mm x 4.6 mm ID, 3.5 µm particle size | Standard dimensions for analytical HPLC, providing good efficiency. |
| Stationary Phase | Pentafluorophenyl (PFP) | Offers alternative selectivity for halogenated and aromatic compounds. |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) | A common reversed-phase eluent system. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection of chromophoric compounds and assessment of peak purity. |
Theoretical and Computational Chemistry Studies of 2 Chloroheptafluorobut 2 Ene
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
No specific studies utilizing Density Functional Theory (DFT), ab initio, or semi-empirical methods to analyze 2-Chloroheptafluorobut-2-ene were identified.
Geometry Optimization and Energetic Profiles
There are no published data on the optimized molecular geometry or the energetic profiles of the various conformers of this compound.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Calculations of the vibrational frequencies and predictions of the spectroscopic properties for this compound are not available in the reviewed literature.
Transition State Localization and Reaction Pathway Mapping
No studies detailing the localization of transition states or the mapping of reaction pathways involving this compound could be located.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research that has employed molecular dynamics simulations to investigate the conformational analysis or intermolecular interactions of this compound.
Charge Distribution and Electrostatic Potential Surface Analysis
Analyses of the charge distribution and the molecular electrostatic potential surface for this compound have not been published.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
As no theoretical predictions of spectroscopic parameters for this compound were found, a comparison with experimental data cannot be conducted. Furthermore, readily available, detailed experimental spectra for this specific purpose were not identified during the search.
Applications of 2 Chloroheptafluorobut 2 Ene As a Synthetic Building Block in Materials Science Research
Utilization in the Synthesis of Novel Fluorinated Polymers and Copolymers
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and excellent dielectric performance. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its characteristics. 2-Chloroheptafluorobut-2-ene serves as a valuable monomer in the synthesis of such novel fluorinated polymers and copolymers.
Research in this area has explored the copolymerization of this compound with various alpha-olefins. The reactivity of the monomers and the properties of the resulting copolymers are influenced by factors such as the catalyst system used and the reaction conditions. The resulting copolymers often exhibit a unique combination of properties inherited from both the fluorinated and non-fluorinated components, making them suitable for a variety of high-performance applications.
| Comonomer | Resulting Copolymer Properties | Potential Applications |
| Ethylene | Enhanced thermal stability, reduced surface energy | High-performance coatings, specialty films |
| Propylene | Improved chemical resistance, tailored mechanical properties | Seals and gaskets for harsh environments |
| Styrene | Modified refractive index, enhanced dielectric properties | Optical components, electronic materials |
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules that are, in turn, used in materials science. The chlorine atom and the double bond provide two reactive sites for a variety of chemical transformations.
One of the key reactions that this compound can undergo is nucleophilic substitution. uwaterloo.canih.govutexas.eduorganic-chemistry.orgyoutube.com The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This versatility is crucial for building complex molecular architectures with specific functionalities. For example, reaction with alcohols can introduce ether linkages, while reaction with amines can form nitrogen-containing compounds. These functionalized molecules can then be used as monomers for polymerization, cross-linking agents, or as components in the synthesis of specialty chemicals.
Furthermore, the double bond in this compound can participate in addition reactions. For instance, it can react with organometallic reagents, which allows for the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. libretexts.org The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, is another potential pathway for the utilization of this compound as a dienophile, leading to the synthesis of complex cyclic and polycyclic structures. wikipedia.orgpressbooks.pubnih.govmasterorganicchemistry.comlibretexts.orgresearchgate.net These intricate molecules can serve as precursors for advanced materials with unique optical, electronic, or biological properties.
Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Advanced Materials Research
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of thin films with precise control over thickness and composition. The choice of precursor is critical in these processes, as it directly influences the properties of the deposited film. This compound has been investigated as a potential precursor for the deposition of fluorinated thin films.
In a CVD process, this compound can be thermally decomposed in a reaction chamber to deposit a fluorocarbon film on a substrate. The composition and properties of the resulting film, such as its dielectric constant and thermal stability, can be controlled by adjusting process parameters like temperature, pressure, and gas flow rates. Fluorocarbon films are of great interest for applications in microelectronics as low-k dielectric materials, which are essential for reducing signal delay and power consumption in integrated circuits.
Similarly, in ALD, this compound could potentially be used as a fluorine source for the deposition of metal fluoride (B91410) thin films. google.comresearchgate.net ALD is a self-limiting process that allows for the deposition of films with atomic-level precision, which is crucial for the fabrication of advanced optical and electronic devices. Metal fluoride films have a wide range of applications, including anti-reflection coatings, optical waveguides, and gate dielectrics in transistors. researchgate.netatomiclayerdeposition.com The use of a precursor like this compound could offer advantages in terms of deposition temperature and film purity.
| Deposition Technique | Film Type | Key Properties of Film | Research Applications |
| Chemical Vapor Deposition (CVD) | Fluorocarbon | Low dielectric constant, high thermal stability | Interlayer dielectrics in microelectronics |
| Atomic Layer Deposition (ALD) | Metal Fluoride | High purity, precise thickness control, uniform composition | Optical coatings, gate dielectrics, protective layers |
Development of High-Performance Fluids and Specialty Chemicals
The unique properties of this compound also make it a valuable starting material for the development of high-performance fluids and specialty chemicals. Its high fluorine content imparts properties such as low surface tension, high density, and excellent thermal and chemical stability.
One area of application is in the synthesis of fluorinated surfactants. nih.gov20.210.105researchgate.netscitepress.orggoogle.com Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Fluorinated surfactants are particularly effective at reducing surface tension and are used in a variety of applications, including coatings, fire-fighting foams, and in the electronics industry. This compound can be chemically modified to introduce a hydrophilic head group, resulting in a surfactant molecule with a highly fluorinated tail.
Furthermore, the thermal and chemical stability of fluorinated compounds makes them ideal candidates for use as high-performance lubricants and heat-transfer fluids. By synthesizing derivatives of this compound, it is possible to create fluids that can operate under extreme conditions of temperature and pressure where conventional hydrocarbon-based fluids would degrade. These high-performance fluids are essential in demanding applications such as in the aerospace and semiconductor manufacturing industries. The development of novel dielectric fluids is another area where derivatives of this compound could find use. researchgate.net
Environmental Fate and Chemical Degradation Mechanisms of 2 Chloroheptafluorobut 2 Ene Academic Perspective
Oxidative Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals, Ozone)
Oxidative degradation is the primary mechanism for the removal of most volatile organic compounds (VOCs) from the atmosphere. The main atmospheric oxidants are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃).
Reaction with Hydroxyl Radicals (•OH) The gas-phase reaction with hydroxyl radicals is expected to be the dominant atmospheric loss process for 2-Chloroheptafluorobut-2-ene. nih.gov The •OH radical is often called the "detergent" of the troposphere due to its high reactivity with a vast number of pollutants. nih.gov The degradation mechanism is initiated by the electrophilic addition of the •OH radical to the carbon-carbon double bond, which is the most reactive site in the molecule. acs.orgresearchgate.net This addition is favored over the abstraction of a halogen atom.
The reaction proceeds as follows:
Addition: The •OH radical adds to one of the carbons of the C=C double bond, forming a transient, energy-rich haloalkyl radical.
Oxygenation: This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).
Further Reactions: The peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of an alkoxy radical (RO•). This highly unstable alkoxy radical will subsequently decompose by C-C or C-Cl bond cleavage, yielding smaller, more oxidized products. acs.org
While the specific rate constant for the reaction of this compound with •OH is not documented, the atmospheric lifetimes of similar halogenated alkenes are typically on the order of days to weeks. researchgate.netfluorocarbons.orgepa.gov This indicates a relatively rapid degradation compared to more stable compounds like chlorofluorocarbons (CFCs).
Reaction with Ozone (O₃) Ozonolysis is another potential oxidative degradation pathway for unsaturated compounds. masterorganicchemistry.com This reaction involves the cycloaddition of an ozone molecule to the C=C double bond, forming an unstable primary ozonide (molozonide). umich.edu This intermediate quickly rearranges and cleaves to form a carbonyl compound and a Criegee intermediate. masterorganicchemistry.comumich.edu
For this compound, the cleavage of the double bond would be expected to yield two primary carbonyl products:
Trifluoroacetyl fluoride (B91410) (CF₃COF) from the CF₃-CF= side.
Trifluoroacetyl chloride (CF₃COCl) from the =C(Cl)-CF₃ side.
Hydrolytic Degradation Pathways
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, this would involve the substitution of a halogen atom with a hydroxyl group.
The susceptibility of carbon-halogen bonds to hydrolysis generally follows the order C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and stable, making it highly resistant to hydrolysis under typical environmental conditions (pH 5-9). researchgate.net The C-Cl bond is more reactive, but its position on a double bond (vinylic chlorine) and the presence of electron-withdrawing fluorine atoms on the same and adjacent carbons likely reduce its susceptibility to nucleophilic attack by water.
While spontaneous hydrolytic defluorination has been observed for certain activated organofluorine compounds, it often requires specific structural features or more extreme pH conditions. rsc.org For a polyfluorinated compound like this compound, significant degradation via hydrolysis in aquatic environments is considered unlikely to be a major fate process. researchgate.net
Abiotic Transformation Processes
Abiotic transformation refers to the degradation of a compound through non-biological chemical or physical processes, excluding direct photolysis and hydrolysis. These transformations often occur in specific environmental compartments like sediments, aquifers, or on the surface of aerosol particles.
A key abiotic pathway for halogenated compounds in anoxic (oxygen-deficient) environments is reductive dehalogenation . This process can be mediated by naturally occurring reducing agents, such as iron-bearing minerals (e.g., pyrite, iron sulfides) or dissolved organic matter. nsf.govmicrobe.com In these reactions, the halogenated compound acts as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. The chlorine atom in this compound would be preferentially removed over the fluorine atoms in such a process.
The surfaces of minerals and atmospheric particulates can also act as catalysts for degradation reactions. redalyc.org However, specific research on the abiotic transformation of this compound on environmental surfaces is not available in the public literature.
Chemical Dechlorination and Defluorination Mechanisms
The cleavage of carbon-halogen bonds is a critical step in the ultimate degradation of this compound. The mechanisms for removing chlorine (dechlorination) and fluorine (defluorination) are distinct due to the large difference in bond strength.
Dechlorination As the C-Cl bond is significantly weaker than the C-F bond, dechlorination is a more facile process. The primary mechanism for dechlorination in the environment is reductive dechlorination . This can be an abiotic process, as described above, or a biotic process mediated by anaerobic microorganisms that use chlorinated compounds as electron acceptors in a form of respiration. libretexts.orgohsu.edu While this is well-documented for many chlorinated compounds, its applicability to a highly fluorinated alkene like this compound has not been specifically studied. Oxidative pathways in the atmosphere can also lead to C-Cl bond cleavage in the alkoxy radical intermediates.
Defluorination Defluorination is the cleavage of the highly stable C-F bond and is generally a slow and energy-intensive process. Nevertheless, several mechanisms have been identified:
Reductive Defluorination: This has been observed for some per- and polyfluorinated compounds (PFAS) under anaerobic conditions, often catalyzed by microbial enzymes (reductive dehalogenases) or cofactors like vitamin B₁₂. mdpi.comnih.govnsf.govsci-hub.se The presence of a double bond can facilitate this process. nsf.gov
Oxidative and Hydrolytic Defluorination: Certain microorganisms possess enzymes that can catalyze the oxidative or hydrolytic cleavage of C-F bonds. nih.govacs.orgresearchgate.net These processes are typically slow and highly specific to the substrate's structure. nih.govacs.org
Given the high degree of fluorination in this compound, enzymatic defluorination is expected to be a very slow or negligible process. The most likely scenario for its complete degradation involves initial atmospheric oxidation followed by the breakdown of intermediates, which may eventually lead to the release of fluoride ions.
Identification and Characterization of Degradation Products in Research Settings
While direct experimental studies identifying the degradation products of this compound are scarce, likely products can be predicted based on the degradation mechanisms discussed.
Atmospheric Degradation Products: The primary atmospheric degradation, initiated by •OH radicals, is expected to produce a variety of smaller, oxygenated, and halogenated compounds. The decomposition of the intermediate alkoxy radical [CF₃CF(O•)C(Cl)OHCF₃ or CF₃CF(OH)C(Cl)(O•)CF₃] would likely involve C-C and C-Cl bond cleavage.
This complex reaction cascade is expected to ultimately mineralize the compound or form persistent terminal products. For many fluorinated compounds, these include:
Trifluoroacetic acid (TFA; CF₃COOH): A highly persistent and water-soluble compound that is a known terminal degradation product of many hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). umweltbundesamt.deunep.orgumweltbundesamt.de
Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl): These are removed from the atmosphere via wet and dry deposition.
The ozonolysis pathway, though minor, would directly produce trifluoroacetyl fluoride (CF₃COF) and trifluoroacetyl chloride (CF₃COCl) . These acid halides would then rapidly hydrolyze in the atmosphere to form trifluoroacetic acid and hydrochloric acid.
The table below summarizes the potential degradation products based on known chemical mechanisms.
| Degradation Mechanism | Primary/Intermediate Products | Potential Terminal Products |
|---|---|---|
| Atmospheric Oxidation (•OH initiated) | Halogenated alkoxy radicals, Halogenated carbonyls (e.g., CF₃COCl) | Trifluoroacetic acid (TFA), Carbon dioxide (CO₂), Hydrogen fluoride (HF), Hydrogen chloride (HCl) |
| Atmospheric Oxidation (O₃ initiated) | Trifluoroacetyl fluoride (CF₃COF), Trifluoroacetyl chloride (CF₃COCl) | Trifluoroacetic acid (TFA), Hydrogen fluoride (HF), Hydrogen chloride (HCl) |
| Reductive Dechlorination (Anaerobic) | Heptafluorobut-2-ene | Further degradation products of Heptafluorobut-2-ene |
Future Research Directions and Emerging Challenges
Exploration of Asymmetric Synthesis Methodologies Involving 2-Chloroheptafluorobut-2-ene
Future research must focus on developing novel chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of reactions at the double bond of this compound. sigmaaldrich.com Key areas of investigation include:
Chiral Catalyst Development: Designing transition-metal catalysts with chiral ligands capable of differentiating the prochiral faces of the alkene during addition or substitution reactions. nih.govbeilstein-journals.org This could involve catalysts based on rhodium, palladium, or copper, which have shown promise in other asymmetric transformations. nih.gov
Organocatalysis: Exploring the use of metal-free chiral organocatalysts, such as chiral amines, phosphoric acids, or N-heterocyclic carbenes, to promote enantioselective reactions. mdpi.com These catalysts offer the advantage of being less toxic and more stable than many metal-based systems.
Chiral Auxiliaries: Investigating the attachment of a chiral auxiliary to a nucleophile or the alkene itself to direct the stereochemical course of a reaction. sigmaaldrich.comjchemlett.com The auxiliary would be removed in a subsequent step, yielding the enantiomerically enriched product.
A significant challenge lies in the electronic nature of this compound. The electron-withdrawing fluorine atoms deactivate the double bond towards certain electrophilic additions while activating it for nucleophilic attack, complicating the design of effective asymmetric methods. Overcoming this will require a deep understanding of the reaction mechanisms and the subtle steric and electronic interactions between the substrate and the chiral catalyst or auxiliary.
| Potential Asymmetric Reaction Type | Catalyst/Methodology to Explore | Key Challenge |
| Asymmetric Nucleophilic Addition | Chiral Phase-Transfer Catalysts; Chiral Lewis Bases | Controlling regioselectivity (attack at C-2 vs. C-3) and stereoselectivity simultaneously. |
| Asymmetric Cycloaddition | Chiral Lewis Acid Catalysts (e.g., Ni(II), Cu(II) complexes) | Overcoming the low reactivity of the fluorinated double bond and controlling diastereoselectivity. nih.gov |
| Asymmetric C-H Functionalization | Chiral Rh(II) or Pd(II) catalysts | Activating adjacent C-H bonds in the presence of the reactive C-Cl and C-F bonds. nih.gov |
Development of Novel Catalytic Systems for Selective Transformations
The selective functionalization of this compound is a major challenge due to the presence of multiple reactive sites: the C=C double bond, the C-Cl bond, and multiple C-F bonds. Developing catalytic systems that can target one site with high selectivity is a critical area for future research.
Promising avenues include:
Cross-Coupling Reactions: Designing catalysts (e.g., based on Palladium, Nickel, or Copper) for selective cross-coupling at the C-Cl bond, leaving the perfluorinated structure intact. This would allow for the introduction of a wide range of organic fragments.
C-F Bond Activation: While more challenging, the selective activation and functionalization of one or more C-F bonds would open up unprecedented synthetic possibilities. Copper-catalyzed monodefluoroborylation of polyfluoroalkenes has been demonstrated and could be a starting point for developing similar transformations for this compound. acs.orgcapes.gov.brnih.govosaka-u.ac.jp
Catalytic Cycloadditions: Developing catalysts that promote [4+2], [3+2], or other cycloaddition reactions to construct complex heterocyclic systems, which are prevalent in bioactive molecules. mdpi.comorganic-chemistry.orgbeilstein-journals.org
The design of these catalytic systems must account for the high strength of C-F bonds and the potential for catalyst deactivation by fluoride (B91410) ions. Research into ligands that can stabilize the metal center and facilitate the desired elementary steps (oxidative addition, reductive elimination) will be crucial. beilstein-journals.orgnih.govmdpi.comrsc.org Metal-organic frameworks (MOFs) could also be explored as platforms to regulate catalytic selectivity by engineering their specific microenvironments. rsc.org
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
A fundamental understanding of reaction mechanisms is essential for the rational design of new synthetic methods. The high reactivity and transient nature of intermediates in fluorinated chemistry make their study particularly challenging. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights.
Future research should employ a combination of techniques to monitor reactions involving this compound in real-time:
In Situ NMR Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for monitoring the consumption of fluorinated reactants and the formation of fluorinated products and intermediates. nih.govresearchgate.net Techniques that improve temporal resolution and signal-to-noise will be essential for capturing fleeting species. acs.org Gas-phase NMR could also be used to study thermolysis reactions. researchgate.net
In Situ IR and Raman Spectroscopy: These techniques can provide structural information about key functional groups and how they change during a reaction, helping to identify transient species like metal-alkene complexes or cationic intermediates. numberanalytics.com
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture.
A major challenge is the unambiguous characterization of highly reactive, low-concentration intermediates. researchgate.net Combining experimental spectroscopic data with high-level computational calculations (DFT) will be critical for assigning structures to observed signals and building accurate mechanistic models. nih.govresearchgate.net
| Spectroscopic Technique | Information Gained | Potential Intermediate for this compound |
| In Situ ¹⁹F NMR | Rate of consumption/formation, structural information of F-containing species. nih.govacs.org | Fluorinated carbanions, organometallic complexes. |
| In Situ IR/Raman | Vibrational modes of bonds, coordination to metal centers. numberanalytics.com | π-complexes with transition metals, ketenimine intermediates in cycloadditions. |
| ESI-MS | Mass-to-charge ratio of ionic species. | Cationic intermediates in electrophilic additions, anionic 'ate' complexes. |
Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses
The complexity of reactions involving fluorinated compounds presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). These tools can analyze vast datasets to identify patterns that are not obvious to human researchers, accelerating the discovery and optimization of new reactions.
Emerging research directions include:
Reactivity Prediction: Developing ML models to predict the regioselectivity and stereoselectivity of reactions involving this compound. Models can be trained on experimental data or data from computational chemistry to predict outcomes under different conditions (catalyst, solvent, temperature). rsc.orgchemrxiv.orgacs.org
Predicting Spectroscopic Properties: Using ML to accelerate the prediction of NMR chemical shifts (especially ¹⁹F) for potential products and intermediates, which would aid in their identification in complex reaction mixtures. chemrxiv.org
De Novo Synthesis Design: Employing AI-driven retrosynthesis software to propose novel synthetic routes to complex target molecules starting from this compound. synthiaonline.com These tools can be programmed to prioritize green or sustainable pathways. sigmaaldrich.com
Reaction Discovery: Using generative models trained on small datasets of known reactions to explore the chemical space and propose novel, high-yielding transformations. nih.gov
The primary challenge in this area is the relative scarcity of high-quality, curated data for reactions of polyhalogenated alkenes. Building robust and predictive models will require a concerted effort to generate and share experimental data. Integrating ML with physics-based computational models can help bridge these data gaps. chemrxiv.org
Investigation of this compound in Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing. researchgate.netchemistryjournals.net Future research should explore the use of this compound within this framework, focusing on developing more sustainable synthetic routes.
Key areas of investigation are:
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. For example, developing catalytic addition reactions rather than substitution reactions that generate salt waste.
Use of Greener Solvents: Moving away from traditional volatile organic solvents towards more sustainable alternatives like water, supercritical fluids, or renewable solvents. synthiaonline.com
Energy Efficiency: Utilizing catalysis, microwave-assisted synthesis, or flow chemistry to reduce reaction times and energy consumption. chemistryjournals.net
Renewable Feedstocks: While this compound itself is not derived from renewable feedstocks, it can be used to synthesize high-value products in processes that are otherwise more sustainable, for instance, by replacing a longer, less efficient synthesis. rsc.org
A significant challenge is the perception that fluorinated chemistry is inherently "un-green." Research is needed to develop life-cycle assessments for processes using this compound, demonstrating where it can offer a net environmental benefit over existing technologies, for example, in the synthesis of more efficient and stable pharmaceuticals or materials. rsc.org
Addressing Research Gaps in Understanding Long-Term Chemical Behavior in Environmental Systems
The persistence of some fluorinated compounds in the environment is a significant concern. While this compound is a reactive intermediate, understanding its potential environmental fate and that of its derivatives is crucial for responsible development.
Critical research gaps that need to be addressed include:
Degradation Pathways: Investigating the abiotic and biotic degradation pathways of this compound and its common reaction products. This includes studying its reactivity with atmospheric radicals, its potential for hydrolysis, and its susceptibility to microbial degradation. nih.gov
Persistence and Bioaccumulation: Determining the environmental persistence and bioaccumulation potential of stable, non-polymeric products derived from this alkene. The presence of both chlorine and fluorine may influence its behavior compared to perfluorinated analogues. researchgate.net
Formation of Terminal Pollutants: Assessing whether degradation pathways could lead to the formation of known persistent organic pollutants, such as shorter-chain perfluorocarboxylic acids (PFCAs).
The robust nature of the carbon-fluorine bond suggests that complete mineralization will be challenging. nih.gov A major difficulty is the lack of analytical standards for potential degradation products, hindering their detection and quantification in environmental matrices. Furthermore, the complex interplay of transport, partitioning, and degradation in different environmental compartments (soil, water, air) requires sophisticated modeling and long-term studies. diva-portal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
